

Synthesis Protocol for [(R)-DTBM-SEGPHOS]NiCl₂ Complex

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of the chiral nickel catalyst, [(R)-DTBM-SEGPHOS]NiCl₂. This complex is a valuable tool in asymmetric synthesis, particularly for carbon-carbon bond-forming reactions.^{[1][2]} The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the successful preparation and purification of the title compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of [(R)-DTBM-SEGPHOS]NiCl₂.

Parameter	Value	Unit	Notes
Reactants			
(R)-DTBM-SEGPHOS	1.00	g	1 equiv
Nickel(II) Chloride (NiCl ₂)			
	110	mg	1 equiv
Solvent			
Acetonitrile	15	mL	For reaction
Acetonitrile	70 + 300	mL	For washing Celite®
Dichloromethane	20	mL	For dissolving solid
Reaction Conditions			
Temperature	Reflux	°C	
Time	16	h	
Atmosphere	Nitrogen (N ₂)	-	
Work-up & Purification			
Celite®	25	g	For filtration
Rotary Evaporator Temperature	30	°C	
Rotary Evaporator Pressure	12	mmHg	
High Vacuum Drying Time	4	h	
Product			
Yield	1.10	g	99%
Appearance	Fine dark green-black powder	-	

Experimental Protocol

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[3\]](#)[\[4\]](#)

Materials and Equipment:

- **(R)-DTBM-SEGPHOS**
- Anhydrous Nickel(II) Chloride (NiCl₂)
- Anhydrous Acetonitrile
- Dichloromethane
- Celite®
- 25 mL single-necked round-bottomed flask
- Reflux condenser
- Magnetic stir bar
- Oil bath
- Nitrogen gas supply with a balloon
- Glass filter funnel and vacuum adaptor
- 500 mL round-bottomed flask
- Rotary evaporator
- High vacuum line
- Spatula and vial

Procedure:

- Reaction Setup:

- To an oven-dried 25 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).[3][5]
- Add acetonitrile (15 mL) to the flask.[3][5]
- Attach a reflux condenser fitted with a rubber septum to the flask.[3][5]
- Purge the system with nitrogen gas for 5 minutes, then maintain a nitrogen atmosphere using a balloon.[3][5]

- Reaction:
 - Heat the reaction mixture to reflux in an oil bath and maintain for 16 hours.[3][5]
- Work-up and Purification:
 - Prepare a filtration setup by charging a Number 3 glass filter funnel, connected to a 500 mL round-bottomed flask via a vacuum adaptor, with Celite® (25 g).[3]
 - Wet the Celite® with acetonitrile (70 mL) and allow it to settle.[3]
 - While the reaction mixture is still warm, pour it over the Celite® pad.[3]
 - Wash the Celite® carefully with acetonitrile (300 mL) until all the color has passed through into the collection flask.[3]
 - Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg).[3]
 - Dissolve the resulting solid in dichloromethane (20 mL) and transfer it to a 20 mL vial.[3]
 - Remove the solvent on a rotary evaporator (30 °C, 12 mmHg).[3]
 - Break up the resulting solid with a spatula and dry it under high vacuum (0.1 mmHg) for 4 hours.[3]
 - This procedure yields the title compound, **[(R)-DTBM-SEGPHOS]NiCl₂**, as a fine dark green-black powder (1.10 g, 99%).[3]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **[(R)-DTBM-SEGPHOS]NiCl₂**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **[(R)-DTBM-SEGPHOS]NiCl₂**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Segphos|Chiral Ligand for Asymmetric Synthesis [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of **[(R)-DTBM-SEGPHOS]NiCl₂** for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [deposit.ub.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. DSpace [deposit.ub.edu]
- To cite this document: BenchChem. [Synthesis Protocol for **[(R)-DTBM-SEGPHOS]NiCl₂** Complex]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029178#protocol-for-preparing-r-dtbm-segphos-nicl2-complex>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com